Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, a thiophene moiety, and a ureido group
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs have been studied extensively due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to be utilized in industrial chemistry and material science .
Pharmacokinetics
It’s known that thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Result of Action
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Action Environment
It’s known that thiophene derivatives are utilized in industrial chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of piperidine derivatives with thiophene-based isocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ureido group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene moiety.
Piperidine derivatives: Compounds such as piperidine-1-carboxylic acid and N-methylpiperidine share the piperidine ring.
Uniqueness
Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the thiophene and ureido groups allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[(thiophen-2-ylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-19-13(18)16-6-4-10(5-7-16)9-14-12(17)15-11-3-2-8-20-11/h2-3,8,10H,4-7,9H2,1H3,(H2,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNNFNAEQNAZQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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